molecular formula C5H11NO2 B172931 Ethyl 2-(methylamino)acetate CAS No. 13200-60-7

Ethyl 2-(methylamino)acetate

Cat. No. B172931
CAS RN: 13200-60-7
M. Wt: 117.15 g/mol
InChI Key: BTKSUULMJNNXHG-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)acetate is a chemical compound with the linear formula C5H11NO2 . It has a molecular weight of 117.15 . The IUPAC name for this compound is ethyl (methylamino)acetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(methylamino)acetate consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is BTKSUULMJNNXHG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-(methylamino)acetate has a density of 0.9±0.1 g/cm^3 . It has a boiling point of 153.8±23.0 °C at 760 mmHg . The vapour pressure of this compound is 3.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.1±3.0 kJ/mol . It has an index of refraction of 1.410 . The molar refractivity of this compound is 30.6±0.3 cm^3 .

Scientific Research Applications

  • Cancer Research : A study involving the marine-derived Streptomyces sp. isolate Mei37 found that certain derivatives, including one related to Ethyl 2-(methylamino)acetate, exhibited significant cytotoxicity against various cancer cells, notably lung, breast, melanoma, and prostate cancer cells (Hawas et al., 2009).

  • Chemical Synthesis : Ethyl 2-(methylamino)acetate is used in the synthesis of various chemical compounds. For example, its derivative was utilized in the synthesis of thiazolecarboxylic acid derivatives, which are important in chemical research (Dovlatyan et al., 2004).

  • Coordination Chemistry : This compound has been used to synthesize mixed ligand complexes with palladium and platinum, showing potential applications in coordination chemistry and possibly in cancer therapy (Faraglia et al., 2001).

  • Industrial Processes : In industrial applications, Ethyl 2-(methylamino)acetate derivatives have been used in extractive distillation processes, particularly in the separation of organic solvent mixtures, highlighting its role in chemical engineering and process optimization (Feng et al., 2020).

  • Catalysis : It has also been involved in catalysis, such as being a component in the synthesis of trisubstituted imidazoles, demonstrating its utility in organic synthesis and catalytic processes (Zang et al., 2010).

  • Material Science : The compound has applications in material science, for instance in studying the crystal structures of certain chemical compounds, which is crucial for understanding material properties and behaviors (Azumaya et al., 2003).

  • Pharmaceuticals : In the pharmaceutical industry, derivatives of Ethyl 2-(methylamino)acetate have been utilized in the impurity profiling of certain drug substances, indicating its importance in drug development and quality control (Thomasberger et al., 1999).

  • Environmental Applications : Its derivatives have been studied for environmentally friendly processes, such as the biotechnological production of ethyl acetate by yeasts, showcasing its potential in sustainable industrial applications (Löser et al., 2014).

Safety And Hazards

Ethyl 2-(methylamino)acetate is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

ethyl 2-(methylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(7)4-6-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKSUULMJNNXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157299
Record name Glycine, N-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylamino)acetate

CAS RN

13200-60-7
Record name Glycine, N-methyl-, ethyl ester
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Record name 13200-60-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-methyl-, ethyl ester
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Record name 13200-60-7
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Synthesis routes and methods

Procedure details

One compound provided in accordance with the present invention is (±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline denominated hereinafter as "dinapsoline." Dinapsoline is synthesized from 2-methyl-2,3-dihydro-4(1H)-isoquinolone according to the procedure depicted generally in FIGS. 1 and 2. Side chain bromination of ethyl-o-toluate (5a) with NBS in the presence of benzoyl peroxide produced compound 5b. Alkylation of sarcosine ethyl ester with compound 5b afforded compound 6, which after Dieckmann condensation and subsequent decarboxylation on acidic hydrolysis yielded compound 7.
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(±)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
MI Youshko, F van Rantwijk, RA Sheldon - Tetrahedron: Asymmetry, 2001 - Elsevier
Aminoacylase (EC 3.5.1.14) from Aspergillus melleus mediated the acylation of the primary amino group in a range of primary arylalkylamines and amino alcohols in anhydrous organic …
Number of citations: 40 www.sciencedirect.com
AF Khlebnikov, MS Novikov, RR Kostikov… - Russian journal of organic …, 2005 - Springer
Decomposition of ethyl diazoacetate in the presence of copper, copper acetylacetonate, or copper trifluoroacetylacetonate and ethyl 4-[2-(R-imino)phenoxymethyl]-2-butenoate leads to …
Number of citations: 13 link.springer.com
HK Yang, WW You, GH Yan, ZH Jiang… - Synthetic …, 2014 - Taylor & Francis
An efficient one-pot synthesis of 3-amino-7-azaindoles was developed, starting from ethyl (3-cyanopyridin-2-yl)carbamate and α -bromoketones by microwave-assisted Thorpe–Ziegler …
Number of citations: 5 www.tandfonline.com
L Meng, JC Fettinger, MJ Kurth - Organic Letters, 2007 - ACS Publications
The parent pyrrolidino[2‘,3‘:3,4]pyrrolidino[1,2-a]benzimidazole heterocycle as well as a series of novel analogues have been synthesized utilizing a microwave-assisted intramolecular …
Number of citations: 41 pubs.acs.org
ZH Mohamed, T Soukka, C Arenz… - …, 2018 - Wiley Online Library
The design of anion‐sensitive probes with sufficient sensitivity and selectivity is a demanding task in analytical sciences and chemical sensor technology. The reversible binding of …
SE Bodman, SJ Butler - Chemical Science, 2021 - pubs.rsc.org
Luminescent lanthanide complexes have been actively studied as selective anion receptors for the past two decades. Ln(III) complexes, particularly of europium(III) and terbium(III), offer …
Number of citations: 82 pubs.rsc.org
NM Frerichs, S el Manouni el Hassani, N Deianova… - Microorganisms, 2023 - mdpi.com
Early detection of late-onset sepsis (LOS) in preterm infants is crucial since timely treatment initiation is a key prognostic factor. We hypothesized that fecal volatile organic compounds (…
Number of citations: 2 www.mdpi.com
RCXB BRYS, RJ GENEY, A JONCOUR… - ic.gc.ca
The present invention discloses compounds according to Formula (I): wherein R1, R2, and Cy are as defined herein. The present invention relates to compounds inhibiting IRAK family …
Number of citations: 2 www.ic.gc.ca
PCÖ COPh, J Ar - Chemistry Letters - jlc.jst.go.jp
Otohiko TSUGE,* Shuji KANEMASA, Masayuki OHE, and Shigeori TAKENAKA Page 1 CHEMISTRY LETTERS, pp. 973-976, 1986. © 1986 The Chemical Society of Japan AMINO ACID …
Number of citations: 0 jlc.jst.go.jp
ZHM Ahmed - 2020 - search.proquest.com
The aim of this work is the development of new chemical probes to monitor the activity of ASM both in vitro and in vivo. In addition, the optimization of the indicated probes (better: …
Number of citations: 3 search.proquest.com

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